2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

Medicinal Chemistry Scaffold Design 3D Conformation

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 1468543-96-5) is a bicyclic organic compound featuring a saturated tetrahydrobenzimidazole core with a cyclohexyl substituent at the 2-position and a free amine at the 5-position. It has a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 1468543-96-5
Cat. No. B1457487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
CAS1468543-96-5
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)CC(CC3)N
InChIInChI=1S/C13H21N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16)
InChIKeyNYAVATPUTHELAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 1468543-96-5): Compound Identity and Core Physicochemical Profile


2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 1468543-96-5) is a bicyclic organic compound featuring a saturated tetrahydrobenzimidazole core with a cyclohexyl substituent at the 2-position and a free amine at the 5-position [1]. It has a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol [1]. The compound is commercially available from research chemical suppliers, typically at a standard purity of 95% . Its computed properties, including a LogP (XLogP3-AA) of 2.1 and 2 hydrogen bond donors/acceptors, suggest moderate lipophilicity and limited hydrogen-bonding capacity, positioning it as a research intermediate or scaffold for derivatization [1].

The Pitfalls of Analog Substitution for 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine: A Critical Evidence Gap


Within the benzimidazole and tetrahydrobenzimidazole class, subtle modifications to the core saturation and the nature of the C-2 substituent can dramatically alter the three-dimensional conformation, electronic distribution, and resultant biological target engagement [1][2]. Generic substitution of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine with a closely related analog—such as its fully aromatic counterpart (2-cyclohexyl-1H-benzo[d]imidazol-5-amine, CAS 51759-51-4), or the 2-isopropyl analog—is not supported by publicly available head-to-head data. The key risk is that the unique combination of a saturated tetrahydro ring and a bulky cyclohexyl group in this compound likely creates a distinct pharmacophore or synthetic intermediate profile, but this differentiation is currently theoretical and unquantified. The absence of published, comparative biological activity data means any substitution must be preceded by rigorous de novo experimental validation; interchangeability cannot be assumed [2].

Quantitative Evidence Guide: Profiling 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine Against In-Class Alternatives


Molecular Framework Differentiation: Saturated vs. Aromatic Core Comparison

The target compound possesses a saturated 4,5,6,7-tetrahydro ring on the benzimidazole core, contrasting with the fully aromatic benzimidazole ring of 2-cyclohexyl-1H-benzo[d]imidazol-5-amine (CAS 51759-51-4). This saturation eliminates the planar aromaticity of the benzene portion, inducing a non-planar 'puckered' conformation in the fused cyclohexane ring [1]. While no direct comparative biological data is available, this structural feature is a key point of differentiation that influences the compound's three-dimensional shape, potentially leading to distinct protein-binding interactions or chemical reactivity profiles compared to its flat, aromatic analogs [2].

Medicinal Chemistry Scaffold Design 3D Conformation

Lipophilicity Comparison: Calculated LogP of Cyclohexyl Analog vs. Isopropyl Analog

The target compound's computed LogP (XLogP3-AA) is 2.1, indicating moderate lipophilicity [1]. In comparison, the analogous 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine, which has a smaller alkyl substituent, is expected to have a significantly lower LogP (estimated value <1.5 based on a 2-carbon branched alkyl chain vs. a 6-carbon cyclic alkyl chain). This difference in calculated lipophilicity suggests that the target compound possesses a higher intrinsic membrane permeability and potentially different distribution characteristics, which is a critical factor for cell-based assay performance and pharmacokinetic profiling [2].

ADME/Tox Lipophilicity Permeability

Commercially Available Purity and Identity Specification

The target compound is supplied by multiple vendors with a specified minimum purity of 95% . This provides a clear, verifiable procurement specification. In contrast, the closely related compound 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7), which lacks the 2-cyclohexyl substituent, is also available at 95% purity but offers a different molecular scaffold for derivatization . The defined purity of the target compound allows for direct use as a building block in medicinal chemistry synthesis without the need for immediate re-purification, standardizing its utility in parallel synthesis or library production.

Procurement Quality Control Research Chemical

Optimal Application Scenarios for 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Exploring 3D Conformation

The compound's non-planar, saturated tetrahydrobenzimidazole core makes it a suitable starting scaffold for medicinal chemistry programs seeking to explore the biological impact of three-dimensional shape. Researchers can use it to synthesize a focused library where the 5-amino group is derivatized, and the effect of the saturated ring system on target binding is compared against a parallel series built on the flat, aromatic 2-cyclohexyl-1H-benzo[d]imidazol-5-amine scaffold. This application is supported by the core saturation evidence in Section 3.

Lipophilicity-Driven Probe for Intracellular Target Engagement

With a calculated LogP of 2.1, this compound can serve as a more lipophilic probe or chemical biology tool for investigating intracellular targets where membrane permeability is a prerequisite. It offers a calculated advantage over less lipophilic analogs like the 2-isopropyl derivative, providing a starting point for projects where passive cellular uptake is a critical assay parameter. This scenario is directly derived from the lipophilicity comparison in Section 3.

Synthetic Building Block for Parallel Library Synthesis

The commercial availability of the compound at a verified 95% purity supports its use as a key building block in parallel synthesis workflows. Its unique combination of a primary amine handle and a bulky cyclohexyl group provides a point of diversification that is distinct from simpler tetrahydrobenzimidazole cores available at similar purity. This application is directly supported by the purity specification evidence in Section 3.

Quote Request

Request a Quote for 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.